molecular formula C25H20ClN3O2 B12773616 2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- CAS No. 75199-16-5

2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy-

Cat. No.: B12773616
CAS No.: 75199-16-5
M. Wt: 429.9 g/mol
InChI Key: IRSPOFJHFJCKPX-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries for coloring textiles, leathers, and other materials. The presence of the azo group (-N=N-) in its structure is responsible for its chromophoric properties, making it a valuable compound in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-chloroaniline. This involves treating 2-chloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(2,4-dimethylphenyl)-3-hydroxy-2-naphthalenecarboxamide in an alkaline medium. This step forms the azo bond (-N=N-) between the two aromatic rings, resulting in the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Sodium dithionite or catalytic hydrogenation.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound synthesis and reactions.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential use in drug delivery systems and as a model compound in pharmacokinetic studies.

    Industry: Widely used in the textile and leather industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which is responsible for its chromophoric properties. The azo group can undergo various chemical reactions, leading to changes in color and other properties. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: Another naphthalenecarboxamide derivative with similar chromophoric properties.

    2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: A compound with a similar structure but different substituents, leading to variations in color and reactivity.

Uniqueness

2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- is unique due to the presence of the 2-chlorophenyl and 2,4-dimethylphenyl groups, which influence its color properties and reactivity. These substituents make it distinct from other naphthalenecarboxamide derivatives and contribute to its specific applications in various fields.

Properties

CAS No.

75199-16-5

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H20ClN3O2/c1-15-11-12-21(16(2)13-15)27-25(31)19-14-17-7-3-4-8-18(17)23(24(19)30)29-28-22-10-6-5-9-20(22)26/h3-14,30H,1-2H3,(H,27,31)

InChI Key

IRSPOFJHFJCKPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl)C

Origin of Product

United States

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